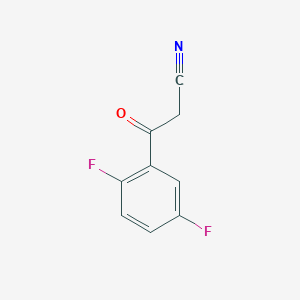

3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Descripción general

Descripción

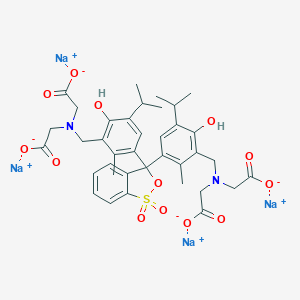

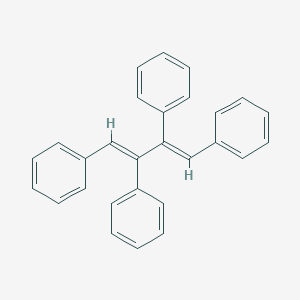

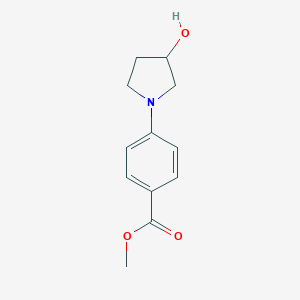

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that belongs to the class of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group attached to a carbon atom, which is also connected to an oxo group (a carbon atom double-bonded to an oxygen atom), forming the 3-oxopropanenitrile moiety. The specific compound also contains a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 3-oxopropanenitriles can be achieved through various methods. One approach involves the regioselective radical addition of 3-oxopropanenitriles to 1,3-butadiene derivatives, which is promoted by cerium(IV) ammonium nitrate and manganese(III) acetate. This method affords 5-ethenyl-4,5-dihydrofuran-3-carbonitriles in varying yields and is characterized by IR, 1H-NMR, 13C-NMR, and HRMS spectra . Another synthesis route is the electrophilic cyanoacetylation of heterocycles with mixed anhydrides, which is a simple and efficient method for producing variously substituted 3-oxopropanenitriles using a catalyst like Mg(ClO4)2·2H2O .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined by X-ray crystallography . Although the specific structure of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is not detailed in the provided papers, X-ray crystallography is a common technique for determining the precise molecular geometry of such compounds.

Chemical Reactions Analysis

3-oxopropanenitriles can undergo various chemical reactions. For instance, methylenecyclopropanes can react with diphenyl diselenide to give ring-opened products, which can further undergo oxidative cyclization to form derivatives like 3-phenylselenyl-2,5-dihydrofurans . Additionally, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can react with nitriles in the presence of tin(IV) chloride to form 2,4,5-trisubstituted oxazoles through a series of steps involving in situ generation of intermediates and cyclisation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxopropanenitriles are influenced by their molecular structure. The presence of electronegative substituents such as fluorine atoms can affect the compound's polarity, boiling point, and solubility. The nitrile group is known for its reactivity, particularly in nucleophilic addition reactions, due to the electron-withdrawing effect of the triple-bonded nitrogen. The papers provided do not detail the specific properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, but general trends in the behavior of similar compounds can be inferred .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is utilized in the synthesis of various heterocyclic compounds. For instance, Yılmaz et al. (2005) and Yılmaz et al. (2011) demonstrated its use in oxidative cyclizations to produce dihydrofuran-3-carbonitriles. These compounds have potential applications in organic chemistry and material sciences due to their structural versatility (Yılmaz et al., 2005), (Yılmaz, 2011).

Antimicrobial Studies

Kheder and Mabkhot (2012) explored the antimicrobial properties of novel compounds synthesized from 3-oxopropanenitriles. This suggests potential applications in the development of new antimicrobial agents (Kheder & Mabkhot, 2012).

Dye-Sensitized Solar Cells

In the field of renewable energy, 3-oxopropanenitriles have been used in the synthesis of organic sensitizers for dye-sensitized solar cells. Li et al. (2010) reported on the synthesis and application of such sensitizers, indicating its importance in improving solar cell efficiencies (Li et al., 2010).

Corrosion Inhibition

3-oxopropanenitriles derivatives have been studied for their potential as corrosion inhibitors. Fouda and Abdallah (2010) investigated tetrahydrocarbazole derivatives containing 3-oxopropanenitriles for their efficacy in inhibiting zinc corrosion, demonstrating the chemical's versatility in industrial applications (Fouda & Abdallah, 2010).

Textile Industry

In the textile industry, 3-oxopropanenitriles are used in dyeing processes. Elmaaty et al. (2019) developed new dyes from 3-oxopropanenitriles for polypropylene fabrics, highlighting its application in eco-friendly textile dyeing methods (Elmaaty et al., 2019).

Propiedades

IUPAC Name |

3-(2,5-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKQEVHBBWQIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501811 | |

| Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71682-96-7 | |

| Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)